5-Bromo-3-chloro-2-hydroxybenzaldehyde

Catalog No.
S671590
CAS No.
19652-33-6
M.F
C7H4BrClO2
M. Wt
235.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-chloro-2-hydroxybenzaldehyde

CAS Number

19652-33-6

Product Name

5-Bromo-3-chloro-2-hydroxybenzaldehyde

IUPAC Name

5-bromo-3-chloro-2-hydroxybenzaldehyde

Molecular Formula

C7H4BrClO2

Molecular Weight

235.46 g/mol

InChI

InChI=1S/C7H4BrClO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H

InChI Key

XXFFEGBFFXHMTF-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C=O)O)Cl)Br

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)Cl)Br
  • Precursor molecule: Due to the presence of a reactive aldehyde group and halogen substituents (bromine and chlorine), 5-Bromo-3-chloro-2-hydroxybenzaldehyde could serve as a precursor molecule for the synthesis of more complex molecules with desired properties. Research on similar halogenated hydroxybenzaldehydes suggests their use in the creation of various heterocyclic compounds with potential applications in medicinal chemistry PubChem: 3-Bromo-5-chloro-2-hydroxybenzaldehyde: .

  • Biological activity: The combination of a phenolic hydroxyl group and a halogenated aromatic ring can sometimes lead to interesting biological activities. Further research might explore the potential antibacterial, antifungal, or other biological properties of 5-Bromo-3-chloro-2-hydroxybenzaldehyde.

5-Bromo-3-chloro-2-hydroxybenzaldehyde, with the molecular formula C7H4BrClO2C_7H_4BrClO_2 and a molecular weight of 235.46 g/mol, is an aromatic compound characterized by the presence of both bromine and chlorine substituents on a hydroxybenzaldehyde structure. This compound appears as pale yellow to yellow crystalline flakes and has a melting point ranging from 81.5 to 90.5 ºC . It is commonly used in organic synthesis due to its unique reactivity and functional groups.

Typical of aldehydes and phenolic compounds. Key reactions include:

  • Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles, allowing for the formation of diverse derivatives.
  • Condensation Reactions: It can undergo condensation with amines to form imines or with other aldehydes in reactions like the aldol condensation.
  • Reduction Reactions: The aldehyde group can be reduced to an alcohol, making it useful in synthetic pathways for alcohol derivatives .

Recent studies have indicated that 5-bromo-3-chloro-2-hydroxybenzaldehyde exhibits biological activity, particularly as a neuroprotective agent. It has been shown to regulate microglial cells, which are critical for immune responses in the brain. This compound may offer potential therapeutic benefits in neurodegenerative diseases by modulating inflammatory responses .

Several methods have been developed for synthesizing 5-bromo-3-chloro-2-hydroxybenzaldehyde:

  • Bromination and Chlorination of Hydroxybenzaldehyde: Starting from 2-hydroxybenzaldehyde, bromination can be performed using bromine in an appropriate solvent followed by chlorination using chlorine gas or chlorinating agents.
  • Multi-step Synthesis: This involves synthesizing intermediate compounds that contain either the bromine or chlorine substituent before introducing the other halogen through electrophilic aromatic substitution reactions.
  • Reagent-based Methods: Utilizing specific reagents that facilitate the introduction of halogens onto the aromatic ring while preserving the aldehyde and hydroxyl functionalities .

5-Bromo-3-chloro-2-hydroxybenzaldehyde has a wide range of applications:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceuticals, including benzodiazepines.
  • Dyes and Pigments: The compound is also utilized in dye manufacturing due to its chromophoric properties.
  • Polymer Chemistry: It is employed as a building block in synthesizing polymers and resins .

Interaction studies involving 5-bromo-3-chloro-2-hydroxybenzaldehyde have focused on its neuroprotective properties and interactions with microglial cells. Research suggests that this compound may modulate inflammatory pathways, offering insights into its potential use in treating neuroinflammatory conditions. Further studies are needed to elucidate its full spectrum of interactions at the molecular level .

Several compounds share structural similarities with 5-bromo-3-chloro-2-hydroxybenzaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
3-Bromo-5-chloro-4-hydroxybenzaldehyde1849-76-90.87Contains an additional hydroxyl group
5-Bromo-4-chloro-2-hydroxybenzaldehyde876492-31-80.84Different positioning of halogens
3-Chloro-2-hydroxybenzaldehyde1927-94-20.82Lacks bromine substituent
4-Bromo-2-chloro-6-methylphenol7530-27-00.89Contains a methyl group instead of an aldehyde

These compounds exhibit varying degrees of similarity based on their structural components, but each possesses distinct functional groups that influence their reactivity and biological activity .

5-Bromo-3-chloro-2-hydroxybenzaldehyde is a halogen-substituted benzaldehyde derivative with the molecular formula C₇H₄BrClO₂ and a molecular weight of 235.46 g/mol. Its IUPAC name reflects the positions of substituents: a bromine atom at the 5th position, a chlorine atom at the 3rd position, a hydroxyl group at the 2nd position, and an aldehyde group at the 1st position of the benzene ring. Key identifiers include:

  • SMILES: Oc1c(Cl)cc(Br)cc1C=O
  • InChI: InChI=1S/C7H4BrClO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H
  • Synonyms: 3-chloro-5-bromosalicylaldehyde, 5-bromo-3-chlorosalicylaldehyde.
PropertyValueSource
CAS Number19652-33-6
Molecular FormulaC₇H₄BrClO₂
SMILESOc1c(Cl)cc(Br)cc1C=O
InChI KeyXXFFEGBFFXHMTF-UHFFFAOYSA-N

Historical Context in Organohalogen Compound Research

Organohalogen compounds, including halogenated benzaldehydes, have been studied for decades due to their unique reactivity and biological activity. Early investigations focused on simple organochlorines like chloromethane, but advances in synthetic chemistry expanded to polyhalogenated derivatives. The development of 5-bromo-3-chloro-2-hydroxybenzaldehyde aligns with trends in synthesizing substituted benzaldehydes for pharmaceutical and industrial applications. Historically, such compounds were employed in the production of antibiotics (e.g., chloramphenicol) and later explored for corrosion inhibition and agrochemical synthesis.

Significance in Pharmaceutical Intermediate Synthesis

5-Bromo-3-chloro-2-hydroxybenzaldehyde serves as a critical intermediate in synthesizing bioactive molecules. Its electron-withdrawing halogen substituents enhance electrophilicity, facilitating nucleophilic substitution and condensation reactions. Key applications include:

  • Antifungal Agents: Derivatives such as triazoles are synthesized via azide-alkyne cycloadditions, leveraging the aldehyde group for further functionalization.
  • Corrosion Inhibitors: Halogen-substituted benzaldehydes exhibit mixed-type inhibition mechanisms in hydrochloric acid environments, with bromine substituents showing superior efficiency compared to chlorine or fluorine.
  • Pesticide Formulations: The compound’s reactivity enables the creation of halogenated aromatic esters and amides for agricultural use.

XLogP3

2.9

Dates

Modify: 2023-08-15

Explore Compound Types